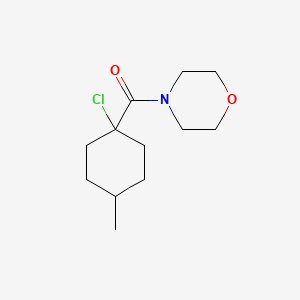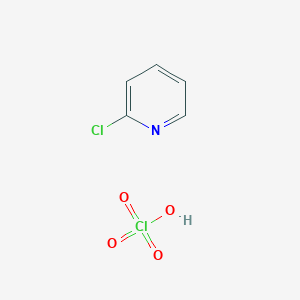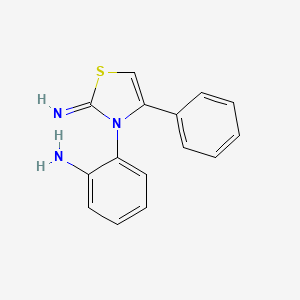
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline involves its interaction with specific molecular targets. The imino and phenyl groups may play a role in binding to enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-phenylthiazole: Lacks the imino group but shares the thiazole and phenyl structure.
2-(2-Imino-4-methyl-1,3-thiazol-3(2H)-yl)aniline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is unique due to the combination of the imino group and the phenyl group attached to the thiazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
52131-67-6 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)aniline |
InChI |
InChI=1S/C15H13N3S/c16-12-8-4-5-9-13(12)18-14(10-19-15(18)17)11-6-2-1-3-7-11/h1-10,17H,16H2 |
Clave InChI |
OARXZLUEWWLDKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


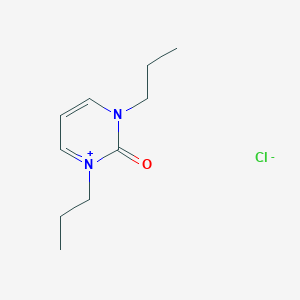
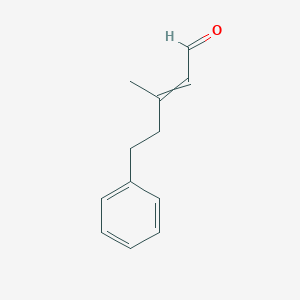
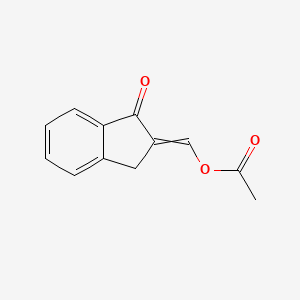

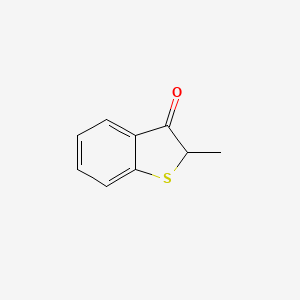
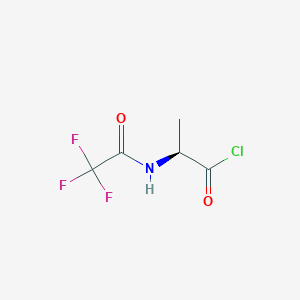


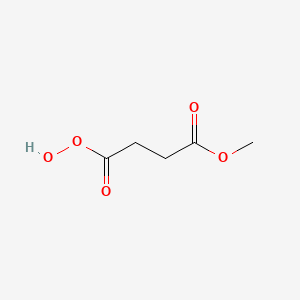
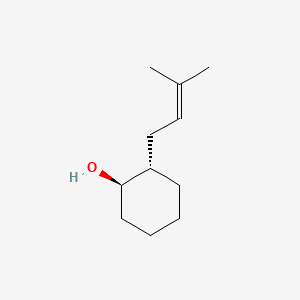

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
